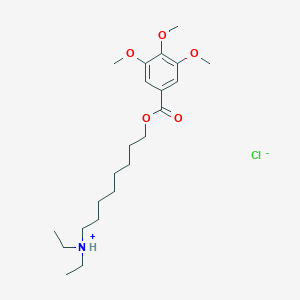

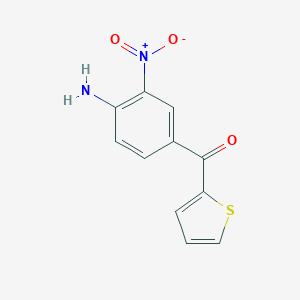

6-氯-7-甲基-5-硝基喹啉

描述

Synthesis Analysis

The synthesis of nitroquinoline derivatives typically involves multi-step chemical processes including cyclization, nitrification, and chlorination, starting from simpler aromatic compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrated a methodology involving cyclization, nitrification, and chlorination steps, starting from 4-methoxyaniline, highlighting the complex synthetic routes required for such compounds (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Molecular Structure Analysis

Molecular structure analyses of nitroquinoline derivatives, including studies on hydrogen-bonded co-crystals, reveal the significance of intermolecular interactions. For example, the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids were determined, showcasing the role of hydrogen bonding in defining the structure (Kazuma Gotoh & H. Ishida, 2020).

Chemical Reactions and Properties

Nitroquinolines undergo a variety of chemical reactions, reflecting their reactive nitro groups and the potential for further functionalization. The synthesis of pyrroloquinolines from nitroquinolines, for instance, involves nitrations and reductions, illustrating the chemical versatility and reactivity of these compounds (D. Roberts, J. Joule, M. Bros, & M. Álvarez, 1997).

科学研究应用

研究叔胺氧化物及其与 2-硝基丙烷的反应 (Nishikawa 等人,1980 年)。

研究硝基喹啉中的替代亲核取代 (Mąkosza 等人,1986 年)。

研究取代的 4-氯喹啉和 4-喹诺酮的硝化 (Heindel 等人,1969 年)。

合成各种吡咯并[4,3,2-de]喹啉,包括达米酮 A 和 B,以及各种四氢吡咯并[4,3,2-de]喹啉 (Roberts 等人,1997 年)。

作为具有潜在化学治疗价值的杂环[c]喹啉合成的前体 (Khodair 等人,1999 年)。

用于合成巴茨林 C 和异巴茨林 C 等海洋生物碱 (Roberts 等人,1996 年)。

作为许多 PI3K/mTOR 抑制剂的重要中间体,并合成 NVP-BEZ235 的衍生物 (Lei 等人,2015 年)。

作为生物还原激活的潜在前药系统进行探索 (Couch 等人,2008 年)。

研究其衍生物的结构和性质 (Crawford 和 Capps,1963 年)。

成为一类新的铂(II)配合物的一部分,显示出有效的抗癌活性 (Živković 等人,2018 年)。

安全和危害

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)6. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338)6.

未来方向

Quinoline and its derivatives, including 6-Chloro-7-methyl-5-nitroquinoline, have potential for industrial and medicinal applications2. They are essential scaffolds for drug discovery and play a major role in medicinal chemistry2. Therefore, future research may focus on exploring their biological activities and developing more efficient synthesis methods2.

Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.

属性

IUPAC Name |

6-chloro-7-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJQUKKPQKEEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403940 | |

| Record name | 6-chloro-7-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-methyl-5-nitroquinoline | |

CAS RN |

86984-28-3 | |

| Record name | 6-chloro-7-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

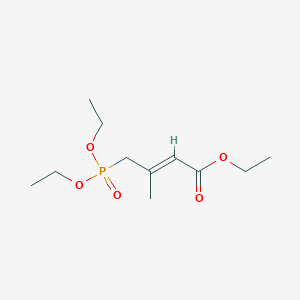

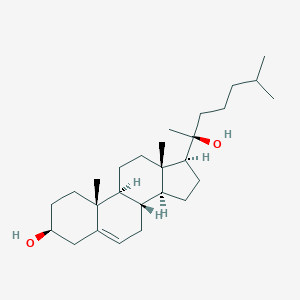

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)